molecular formula C24H23ClN2O3 B11713477 N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]-1-ethenyl}benzamide

N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]-1-ethenyl}benzamide

Cat. No.: B11713477
M. Wt: 422.9 g/mol
InChI Key: HINVAXCTHQNEAL-HMMYKYKNSA-N
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Description

N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]-1-ethenyl}benzamide is a complex organic compound with a unique structure that includes a tert-butylamino group, a chlorophenyl group, and a furan ring

Properties

Molecular Formula

C24H23ClN2O3

Molecular Weight

422.9 g/mol

IUPAC Name

N-[(E)-3-(tert-butylamino)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H23ClN2O3/c1-24(2,3)27-23(29)20(26-22(28)17-7-5-4-6-8-17)15-19-13-14-21(30-19)16-9-11-18(25)12-10-16/h4-15H,1-3H3,(H,26,28)(H,27,29)/b20-15+

InChI Key

HINVAXCTHQNEAL-HMMYKYKNSA-N

Isomeric SMILES

CC(C)(C)NC(=O)/C(=C\C1=CC=C(O1)C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)NC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]-1-ethenyl}benzamide typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:

    Formation of the Core Structure: This involves the reaction of 4-chlorophenyl-2-furyl ketone with ethylamine to form the intermediate compound.

    Functionalization: The intermediate is then reacted with tert-butyl isocyanate under controlled conditions to introduce the tert-butylamino group.

    Final Assembly: The final step involves the coupling of the functionalized intermediate with benzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]-1-ethenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]-1-ethenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]-1-ethenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]-1-ethenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

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